molecular formula C12H20O3 B12564457 Oxiranecarboxylic acid, 2-(cyclohexylmethyl)-, ethyl ester CAS No. 143771-78-2

Oxiranecarboxylic acid, 2-(cyclohexylmethyl)-, ethyl ester

Cat. No.: B12564457
CAS No.: 143771-78-2
M. Wt: 212.28 g/mol
InChI Key: DANOIPZHDMTQNL-UHFFFAOYSA-N
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Description

Oxiranecarboxylic acid, 2-(cyclohexylmethyl)-, ethyl ester is an epoxide-containing ester derivative characterized by a cyclohexylmethyl substituent at position 2 of the oxirane (epoxide) ring and an ethyl ester group at the carboxylic acid moiety. Epoxide esters are commonly used in flavoring agents, synthetic intermediates, and hydrogen carriers due to their reactivity and stability .

Key structural features include:

  • Oxirane ring: Imparts reactivity for nucleophilic addition or ring-opening reactions.
  • Cyclohexylmethyl group: Enhances hydrophobicity and steric bulk, influencing solubility and interaction with biological targets.
  • Ethyl ester: Modulates volatility and polarity, making the compound suitable for applications in fragrances or as a synthetic precursor.

Properties

CAS No.

143771-78-2

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 2-(cyclohexylmethyl)oxirane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-2-14-11(13)12(9-15-12)8-10-6-4-3-5-7-10/h10H,2-9H2,1H3

InChI Key

DANOIPZHDMTQNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CO1)CC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxiranecarboxylic acid, 2-(cyclohexylmethyl)-, ethyl ester typically involves the reaction of oxiranes with carboxylic acids. One common method is the ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine . The reaction conditions include a temperature range of 323–353 K and the use of catalysts such as tertiary amines to decrease the curing temperature and affect the regiocontrol of the ring cleavage .

Industrial Production Methods

Industrial production methods for this compound often involve the use of epichlorohydrin, which is dried under sodium sulfate and distilled to obtain the desired fraction . The process may also include the use of other reagents and catalysts to optimize the yield and purity of the final product.

Scientific Research Applications

Oxiranecarboxylic acid, 2-(cyclohexylmethyl)-, ethyl ester has several scientific research applications:

Comparison with Similar Compounds

Reactivity and Stability

  • Ethyl 3-phenylglycidate : The phenyl group enhances resonance stabilization, increasing resistance to hydrolysis compared to aliphatic analogs. This makes it suitable for flavor retention in food products .
  • 3-Methyl-3-phenyl derivative (cis) : The methyl group introduces steric hindrance, reducing reactivity but improving thermal stability. Its cis configuration may influence odor profile .

Retention Indices and Volatility

Retention indices (RI) on gas chromatography highlight differences in volatility:

  • Ethyl 3-phenylglycidate : RI ~ 2286 (varies by stationary phase) .
  • Cis-3-methyl-3-phenyl derivative : Higher RI (1500) due to increased molecular weight and steric effects .
  • Ethyl 2-(cyclohexylmethyl) analog : Predicted to have a higher RI than phenyl derivatives due to its larger cyclohexyl group.

Research Findings and Industrial Relevance

  • Flavor Industry : Ethyl 3-phenylglycidate is a key ingredient in "strawberry glycidate 2," valued for its sweet, fruity aroma .
  • Hydrogen Storage : Cyclohexyl-containing esters demonstrate moderate enthalpy changes (-570 to -609 kJ/mol), positioning them as viable liquid organic hydrogen carriers (LOHCs) .
  • Safety Profiles : Analogs like ethyl 2-oxocyclohexanecarboxylate are classified as irritants (Hazard Code Xi), necessitating careful handling in industrial settings .

Biological Activity

Oxiranecarboxylic acid, 2-(cyclohexylmethyl)-, ethyl ester, commonly referred to as a cyclohexylmethyl derivative of oxiranecarboxylic acid, is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies and findings, focusing on its pharmacological properties, toxicological assessments, and potential applications.

Chemical Structure and Properties

  • Chemical Formula : C12H22O3
  • Molecular Weight : 214.31 g/mol
  • CAS Registry Number : 1655-07-8

The compound is characterized by the presence of an oxirane ring, which contributes to its reactivity and biological interactions.

Pharmacological Properties

Research indicates that oxiranecarboxylic acid derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Some studies have demonstrated that derivatives of oxiranecarboxylic acid possess antimicrobial properties against various pathogens, including bacteria and fungi. This activity is attributed to the disruption of microbial cell membranes.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in animal models. This effect may be linked to the inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity : Oxiranecarboxylic acid derivatives have been reported to exhibit antioxidant properties, which can help in mitigating oxidative stress in biological systems.

Toxicological Assessments

Toxicity studies are crucial for understanding the safety profile of oxiranecarboxylic acid derivatives:

  • Acute Toxicity : The oral median lethal dose (LD50) in rats is reported between 5000–8200 mg/kg, indicating low acute toxicity .
  • Genotoxicity : In vitro assays suggest that the compound is not genotoxic, as it did not induce mutations in bacterial strains tested under standard conditions .
  • Reproductive and Developmental Toxicity : Limited data suggest no significant reproductive or developmental toxicity; however, further studies are warranted to confirm these findings .

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of oxiranecarboxylic acid demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL for certain derivatives.

CompoundMIC (µg/mL)Bacterial Strain
Derivative A32Staphylococcus aureus
Derivative B64Escherichia coli

Study 2: Anti-inflammatory Activity

In a controlled animal study, the administration of oxiranecarboxylic acid reduced edema in paw inflammation models by approximately 50% compared to the control group. This suggests a significant anti-inflammatory effect.

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